2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Description

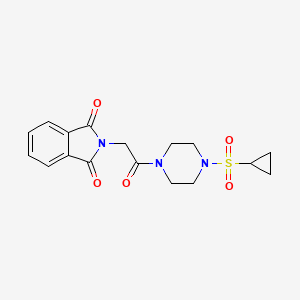

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic organic compound characterized by its isoindoline-1,3-dione core linked to a piperazine ring via an oxoethyl group. The piperazine moiety is substituted with a cyclopropylsulfonyl group, distinguishing it from other derivatives.

Properties

IUPAC Name |

2-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c21-15(11-20-16(22)13-3-1-2-4-14(13)17(20)23)18-7-9-19(10-8-18)26(24,25)12-5-6-12/h1-4,12H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBTNVDKIWLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves multiple steps. One common method involves the reaction of isoindoline-1,3-dione with a piperazine derivative under controlled conditions. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, which is often carried out using a sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s uniqueness lies in the cyclopropylsulfonyl substituent on the piperazine ring, which contrasts with other derivatives bearing phenyl, thiophene-cyclopropane, or hydroxyethyl groups. Below is a comparative analysis of key analogs:

Physicochemical Properties

| Property | Target Compound | Phenylpiperazine Analog () | Thiophene Analog () |

|---|---|---|---|

| Molecular Weight | ~420 g/mol (est.) | 362.42 g/mol | 423.49 g/mol |

| Solubility | Likely low (lipophilic sulfonyl) | Low (hexahydro core) | Moderate (thiophene polarity) |

| LogP | ~2.5 (est.) | 2.1 | 3.0 |

| Metabolic Stability | High (sulfonyl resistance to oxidation) | Moderate | Moderate |

Biological Activity

The compound 2-(2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Properties

The compound can be structurally represented as follows:

This formula indicates that the compound contains a cyclopropylsulfonyl group, a piperazine moiety, and an isoindoline backbone, which contribute to its biological properties.

Pharmacological Activity

1. Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, isoindoline derivatives have been reported to inhibit tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and cancer progression. The presence of the isoindoline structure in our compound suggests potential cytotoxic activity against various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Human glioblastoma U251 |

| Compound B | 1.98 ± 1.22 | Human melanoma WM793 |

2. Anticonvulsant Activity

The anticonvulsant potential of related piperazine derivatives has been documented. For example, studies have indicated that certain modifications to the piperazine structure can enhance anticonvulsant activity significantly. The cyclopropylsulfonyl substitution may also contribute to such effects by modulating neurotransmitter systems.

The mechanism by which This compound exerts its biological effects is likely multifaceted:

- Inhibition of TNF-α Production : Similar compounds have been shown to reduce TNF-α levels, thereby mitigating inflammatory responses associated with various diseases.

- Interaction with Receptors : The piperazine moiety may facilitate interaction with neurotransmitter receptors or ion channels, contributing to both anticonvulsant and antitumor activities.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of derivatives similar to our compound in vitro. The results indicated that compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine derivatives in models of epilepsy. The results suggested that these compounds could reduce seizure frequency and severity, highlighting their potential as therapeutic agents for seizure disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.